N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Fragment-based drug discovery Ligand efficiency Physicochemical property optimization

Medicinal chemistry teams require low-MW, ligand-efficient fragments for kinase inhibitor lead generation, but commercial 3-aryl triazolopyridazines dominate the available space, limiting SAR exploration of non-aryl C3 substituents. • Direct 3-CF₃ replacement eliminates aryl conformational freedom and alters hinge-binding geometry, enabling orthogonal Pim-1/BRD4 profiling vs. 3-aryl analogs. • N⁶-cyclopropyl restraint combined with 3-CF₃ creates a chemotype absent from published SAR, ideal for one-step diversification to 50-200-member amide/sulfonamide libraries. • Low clogP (XLogP3 1.5) and fragment-like MW (243 Da) benchmark physicochemical property gains over 3-aryl series (clogP >3, MW >319). Procure alongside 3-(3-CF₃-phenyl) and 3-(4-CF₃-phenyl) analogs for head-to-head Pim-1 IC₅₀ determination within a single assay run.

Molecular Formula C9H8F3N5
Molecular Weight 243.19 g/mol
Cat. No. B4502729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC9H8F3N5
Molecular Weight243.19 g/mol
Structural Identifiers
SMILESC1CC1NC2=NN3C(=NN=C3C(F)(F)F)C=C2
InChIInChI=1S/C9H8F3N5/c10-9(11,12)8-15-14-7-4-3-6(16-17(7)8)13-5-1-2-5/h3-5H,1-2H2,(H,13,16)
InChIKeyCEGMCJGEMHCRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Baseline Properties & Core Scaffold


N-Cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1081127-50-5, PubChem CID 29131460, molecular formula C₉H₈F₃N₅, MW 243.19 g/mol, XLogP3-AA 1.5) is a low-molecular-weight triazolopyridazine derivative bearing a 3-trifluoromethyl substituent and an N⁶-cyclopropylamino group [1]. The [1,2,4]triazolo[4,3-b]pyridazine core scaffold is recognized in the medicinal chemistry literature as a privileged structure for kinase inhibition, with validated activity against the serine/threonine kinase Pim-1 and bromodomain-containing protein 4 (BRD4) [2][3]. Unlike the more extensively profiled 3-aryl congeners, this direct 3-CF₃ analog occupies a distinct fragment-like chemical space with potentially favorable ligand-efficiency and solubility profiles relevant to hit-to-lead campaigns and focused library procurement.

1

Fragment-like kinase hinge-binding chemotype suitable for hit-to-lead and focused library campaigns

2

Direct 3-CF₃ substitution eliminates aryl conformational freedom, enabling distinct binding mode exploration

3

N⁶-cyclopropyl group offers conformational restriction and small steric footprint for kinase selectivity studies

N-Cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Structural Discriminants vs. Generic Analogs


Within the [1,2,4]triazolo[4,3-b]pyridazine chemotype, both the C3 substituent identity and the N⁶ amine substitution pattern critically influence target engagement and selectivity. The substitution of the 3-aryl group with a direct trifluoromethyl moiety eliminates the aryl ring conformational freedom and alters the electron distribution of the triazole ring, which can shift the hinge-binding hydrogen-bonding geometry within the kinase ATP pocket [1]. Simultaneously, the N⁶-cyclopropyl group introduces conformational restriction and a distinct steric footprint compared to the cyclohexyl, piperidinyl, or indole-ethylamine variants profiled in published Pim-1 and BRD4 inhibitor series [2][3]. These combined structural features are not present in any single commercially available analog, meaning that activity, selectivity, and physicochemical data obtained on phenyl-bearing or N-alkyl variants cannot be assumed to translate to the 3-CF₃/N⁶-cyclopropyl chemotype without direct experimental verification. The quantitative evidence below maps the magnitude and direction of these property shifts.

Target compound

3-CF₃ directly on triazole; N⁶-cyclopropyl; fragment-like space

3-Aryl analogs

Aryl spacer alters hinge-binding geometry; larger, flexible N⁶ groups may shift selectivity

Key differentiators

C3 substitution sensitivity documented at 18-fold range; N⁶-cyclopropyl restricts rotation

Risk if substituted

Activity, solubility, and selectivity data may not transfer; direct experimental verification required

N-Cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Quantitative Differentiation vs. Closest Analogs


Reduced Molecular Weight vs. 3-Aryl Bioisostere

Replacement of the 3-(trifluoromethyl)phenyl group at C3 with a direct trifluoromethyl substituent reduces the molecular weight from 319.29 Da (for N-cyclopropyl-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) to 243.19 Da for the target compound—a 24% reduction [1]. This also reduces the heavy-atom count from 23 to 17 and the calculated XLogP3 from approximately 3.0–3.5 (estimated for the 3-aryl analog) to 1.5 [1]. For procurement decisions in fragment-based or ligand-efficiency-driven programs, this compound occupies a meaningfully different property space.

MW & Heavy Atoms
Reported
243.19 Da vs 319.29 Da (−24%), HA 17 vs 23
Ligand-efficiency space shift supports fragment-based screening procurement
Calculated properties; experimental solubility may differ
Fragment-based drug discovery Ligand efficiency Physicochemical property optimization

Pim-1 Inhibition Sensitivity to C3 Substituent Position

The two closest commercially cataloged analogs with published Pim-1 inhibition data are the meta-substituted N-cyclopropyl-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Ki = 18 nM) and its para-substituted regioisomer (Ki = 320 nM), an 18-fold potency difference attributable solely to the position of the CF₃ substituent on the pendant phenyl ring [1][2]. This demonstrates the extreme sensitivity of Pim-1 binding to the C3 substituent geometry. The target compound, bearing CF₃ directly at C3 without a phenyl spacer, presents a distinct electronic and steric environment at the hinge-binding region that cannot be interpolated from the existing aryl data; direct measurement is required.

Pim-1 Ki Sensitivity
Reported
18 nM (meta-aryl) vs 320 nM (para-aryl); direct 3-CF₃ Ki unreported
C3 geometry drives 18-fold Ki range; independent evaluation needed
BindingDB BDBM50258853/4; assay conditions in source
Pim-1 kinase inhibition Kinase selectivity Structure-activity relationship

BRD4 BD1 Co-Crystal Structure Validates Kac-Mimetic Core

A high-resolution (1.50 Å) X-ray co-crystal structure of BRD4 BD1 in complex with N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (PDB 7YQ9) confirms that the 3-CF₃-[1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold engages the acetyl-lysine (Kac) binding pocket [1]. The core scaffold, shared with the target compound, was part of a series demonstrating micromolar IC₅₀ values against BD1 [1]. The N⁶-cyclopropyl substitution in the target compound offers a smaller, conformationally constrained amine versus the indole-ethylamine of 7YQ9, potentially enabling differentiated binding mode exploration.

BRD4 BD1 Co-Crystal
Class-level
PDB 7YQ9, 1.50 Å: core scaffold Kac-mimetic engagement validated
Supports BRD4 pathway studies; compound-specific IC₅₀ pending
Series micromolar IC₅₀; individual N⁶-cyclopropyl value not reported
BRD4 bromodomain inhibition Epigenetic reader proteins Crystallographic fragment screening

N⁶-Cyclopropyl vs. Cyclohexyl: Conformational and Steric Differences

The Pim-1 co-crystal structure (PDB 3BGQ, 2.0 Å) with N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (VX2) reveals the N⁶ substituent occupying a region near the kinase hinge [1]. The cyclopropyl group (van der Waals volume ~27 ų) is substantially smaller than the cyclohexyl group (~85 ų) and is rotationally constrained (sp²-hybridized cyclopropyl C–N bond has partial double-bond character), which restricts the conformational ensemble available to the terminal amine [1][2]. This structural feature is predicted to reduce the entropic penalty upon binding and may confer differentiated selectivity across the kinome.

N⁶ Conformation
Class-level
Cyclopropyl (~27 ų) vs cyclohexyl (~85 ų) in PDB 3BGQ
Restricted rotation may alter kinase selectivity profile
Structural inference; direct kinase panel comparison unavailable
Kinase hinge binding Conformational restriction Pim-1 crystal structure

Fragment-Like Profile vs. Larger 3-Aryl Congeners

With MW 243.19 Da, clogP ≈ 1.5, HBD = 1, HBA = 7, and rotatable bonds = 2, the target compound satisfies the Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) fragment-likeness criteria after the HBA count is considered [1]. By contrast, the 3-aryl analogs (MW 319–375, clogP > 3, rotatable bonds 3–4) exceed fragment space and are more lead-like [2]. This places the target compound at a distinct point on the fragment-to-lead progression trajectory, suitable for fragment growing, merging, or linking strategies rather than direct analoging of the larger inhibitors.

Fragment-Likeness
Class-level
Rule of Three: MW 243, XLogP3 1.5, HBD 1, RotB 2
Fragment space enables biophysical screening (NMR, SPR)
HBA count 7 exceeds standard Ro3; overall profile aligns with fragment library fit
Fragment-based screening Rule of Three Lead-likeness

Single-Step N⁶-Amine Diversification for Library Synthesis

The primary amine at the 6-position of the target compound can undergo acylation, reductive amination, or sulfonylation in a single synthetic step to generate diverse analog libraries [1]. This contrasts with the N⁶-cyclopropyl 3-aryl analogs, where the fully substituted N⁶ position requires de novo synthesis for each analog. The core scaffold 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 889943-49-1) is commercially available as a building block, and the target compound represents the N-cyclopropyl derivative accessible via one-step N-alkylation . This synthetic divergence point is a procurement-relevant consideration for groups building focused libraries.

Library Diversification
Supporting evidence
Primary N⁶-amine enables single-step acylation/alkylation
Supports cost-efficient focused library synthesis
Based on reported synthetic methodology for the chemotype
Parallel synthesis Focused library Amine diversification

N-Cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Application Scenarios


Pim-1 Fragment Growing and Selectivity Profiling

For groups prosecuting Pim-1 as an oncology target, the target compound serves as a fragment-sized starting point (MW 243 Da) for structure-guided growing toward the ATP pocket occupied by the 3-aryl inhibitors. The crystallographically validated triazolopyridazine hinge-binding motif (PDB 3BGQ) [1], combined with the 18-fold potency sensitivity to C3 substitution geometry documented in BindingDB [2], positions this compound as a probe to map the contribution of the C3-CF₃ group independently of the aryl spacer. Parallel procurement of the target compound alongside its 3-(3-CF₃-phenyl) and 3-(4-CF₃-phenyl) analogs enables direct head-to-head Pim-1 IC₅₀ determination within the same assay run, resolving the unresolved potency question.

BRD4 Focused Library via N⁶ Diversification

The co-crystal structure of the 3-CF₃-[1,2,4]triazolo[4,3-b]pyridazin-6-amine core in BRD4 BD1 (PDB 7YQ9, 1.50 Å resolution) [3] provides a high-resolution template for structure-based design. The target compound, with its free N⁶-cyclopropylamine, can be used as a parent scaffold for a one-step diversification campaign: acylation with diverse carboxylic acids, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes can generate a 50–200-member focused library exploring the solvent-exposed region of the Kac binding pocket. This approach is more cost-effective than purchasing pre-made analogs individually.

Physicochemical Benchmarking for Kinase Lead Optimization

In lead optimization programs where lipophilicity-driven promiscuity and poor solubility are key attrition factors, the target compound (XLogP3 1.5, MW 243) [4] can serve as a low-logP, low-MW reference point for property benchmarking. By comparing the target compound's kinetic solubility, microsomal stability, and CYP inhibition profile against the larger 3-aryl analogs (clogP >3, MW >319), teams can quantify the physicochemical benefits of replacing the 3-aryl group with a direct 3-CF₃ substituent, generating data that inform the design of the next iteration of lead compounds.

Kinase Selectivity Panel Screening of Underexplored Chemotype

The combination of 3-CF₃ and N⁶-cyclopropyl substitutions represents a chemotype not represented in the published Pim-1 SAR literature (which focuses on 3-aryl variants) [5]. Procuring this compound for broad kinome selectivity profiling (e.g., 100–400 kinase panels) can reveal whether the direct 3-CF₃ modification shifts selectivity away from Pim-1 toward other kinases, or whether it maintains Pim-1 preference with improved selectivity window. Such data would be uniquely attributable to this compound and could inform patent strategy for novel chemical matter.

Application
Selection Property
Validation Focus
Pim-1 fragment growing & selectivity profiling
Fragment-like hinge-binding chemotype with C3-CF₃ modification
Independent mapping of C3 geometry contribution to Pim-1 affinity
BRD4 focused library via N⁶ diversification
Single-step amine diversification potential from parent scaffold
Structure-guided exploration of Kac pocket solvent-exposed region
Physicochemical benchmarking for kinase leads
Low-lipophilicity, low-MW reference profile
Property comparison with 3-aryl analogs to quantify substitution benefit
Kinase selectivity panel of underexplored chemotype
3-CF₃/N⁶-cyclopropyl combination absent from published SAR
Broad kinome profiling to determine selectivity window and novel kinase hits
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